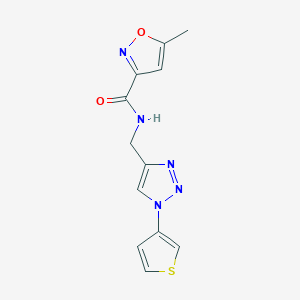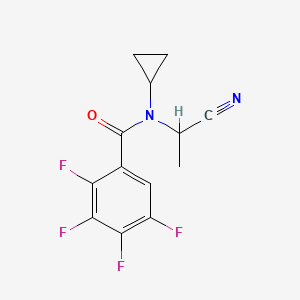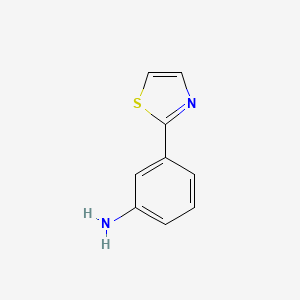
5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide” is a derivative of isoxazole-carboxamide . It is part of a series of phenyl-isoxazole-carboxamide derivatives that have been synthesized for their potential anticancer properties .
Synthesis Analysis
The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) .Molecular Structure Analysis
The molecular structure of this compound was characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole-carboxylic acid .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
Research has led to the development of new heterocyclic compounds combining 1,2,3-triazolyl and isoxazolyl rings, indicating the potential for creating diverse molecular architectures with varying properties for further applications in chemistry and biology. These syntheses often involve click chemistry or similar methodologies to unite these heterocyclic frameworks, showing the compound's relevance in facilitating the creation of novel molecules (Chen et al., 2008).
Derivatives with Antitumor and Antimicrobial Activities
Compounds containing isoxazole and triazole motifs have been explored for their biological activities. For instance, the design, synthesis, and pharmacological analysis of derivatives bearing these heterocycles have demonstrated potential antitumor and antimicrobial effects, suggesting that similar compounds, including the one of interest, could be investigated for these applications (Prashanthi et al., 2021; Kamble et al., 2017).
Application in Material Science and Catalysis
High-Turnover Catalysis
Compounds with isoxazole and triazole frameworks have been used as ligands in the preparation of palladium(II) complexes, showing high turnover numbers for C-C cross-coupling reactions. This application highlights the potential utility of the compound within material science and catalysis, contributing to more efficient and environmentally friendly chemical processes (Bumagin et al., 2018).
Future Directions
The compound has shown potent to moderate activities against several cancer cell lines, including B16F1, Colo205, and HepG2 . A nano-emulgel was developed for the most potent compound, using a self-emulsifying technique, which increased the potency of the molecule against the cancer cell line . This suggests that a nano-formalized compound could be a potential and promising anti-melanoma agent .
properties
IUPAC Name |
5-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-8-4-11(15-19-8)12(18)13-5-9-6-17(16-14-9)10-2-3-20-7-10/h2-4,6-7H,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCYSSRVLFOROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
![4,4,4-Trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide](/img/structure/B2637068.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)
![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)
![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)
![2-[[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

